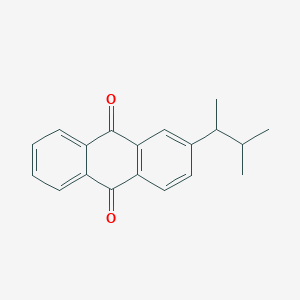

2-(1,2-Dimethylpropyl)anthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68892-28-4 |

|---|---|

Molecular Formula |

C19H18O2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

2-(3-methylbutan-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3 |

InChI Key |

GCXJNBMVOYFNMN-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

68892-28-4 |

Synonyms |

2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 2 1,2 Dimethylpropyl Anthraquinone and Anthraquinone Derivatives

Electron Transfer Mechanisms in Anthraquinone (B42736) Systems

The capacity of the anthraquinone (AQ) scaffold to accept and donate electrons is central to its chemistry. This redox activity is involved in a wide range of processes, from industrial applications like pulp delignification to biological functions such as photodynamic therapy. The transfer of electrons can proceed through distinct pathways, fundamentally governed by the structure of the anthraquinone derivative and its chemical environment.

A key mechanism in the reactions of anthraquinones is Single Electron Transfer (SET). In a SET process, a single electron is transferred from a donor molecule (a nucleophile) to an acceptor molecule (the substrate), leading to the formation of a radical anion and a radical cation. youtube.com This pathway is distinct from mechanisms that involve the formation of a direct covalent bond in the initial step. tandfonline.comcapes.gov.br

For instance, in the context of anthraquinone-catalyzed wood pulping, the fragmentation of lignin (B12514952) is facilitated by anthrahydroquinone (AHQ), the reduced form of AQ. Two primary mechanisms have been proposed: one involving the formation of an adduct between AHQ and a lignin intermediate, and an alternative SET mechanism. tandfonline.comcapes.gov.br The SET pathway involves the transfer of a single electron from AHQ to a quinone methide intermediate in the lignin structure, initiating its breakdown. tandfonline.comcapes.gov.br The viability of the SET mechanism presents it as a crucial alternative to purely adduct-based reaction models. tandfonline.com

Another significant example of SET is observed in the interaction of anthraquinone derivatives with DNA. nih.gov When an anthraquinone derivative intercalates between DNA base pairs, it can act as a photosensitizer. nih.gov Upon photoexcitation, the anthraquinone molecule can accept an electron from a nearby guanine (B1146940) nucleobase, which is the most easily oxidized base. nih.gov This electron transfer results in an oxidized guanine radical cation and a reduced anthraquinone radical anion, initiating a cascade of reactions that can lead to DNA cleavage. nih.gov The efficiency of this photoinduced DNA damage is highly dependent on the existence of energetically accessible charge-transfer states. nih.gov

The redox chemistry of anthraquinones is characterized by the quinone/semiquinone/hydroquinone (B1673460) triad (B1167595) (Q/SQ•−/H₂Q), which involves a series of one- and two-electron transfer steps coupled with proton transfers (Proton-Coupled Electron Transfer, PCET). nih.govnih.gov The anthraquinone (Q) can be reduced by one electron to form a semiquinone radical anion (SQ•−), and by a second electron to form the dianionic hydroquinone (Q²⁻), which is readily protonated in aqueous media to yield anthrahydroquinone (H₂Q). nih.govrsc.org

The electrochemical reduction potentials of these steps are highly sensitive to the nature and position of substituents on the anthraquinone ring. nih.govrsc.org Electron-donating groups (like hydroxyl or amino groups) or electron-withdrawing groups alter the electron density on the aromatic system, thereby tuning the redox potential. nih.govfrontiersin.org For example, introducing an -NH₂ group at the 1-position of anthraquinone-2-sulfonate (AQS) results in a lower (more negative) redox potential compared to the parent AQS. frontiersin.orgnih.gov This tunability is critical for applications where anthraquinones act as electron shuttles, mediating electron transfer between a solid electrode and microorganisms in bioelectrochemical systems. frontiersin.orgnih.gov A more negative potential can minimize energy losses and improve the efficiency of electron transfer to an acceptor. frontiersin.org

The anthraquinone moiety's ability to accept and store multiple electrons is a key feature of its redox chemistry. rsc.org In a heteroleptic copper(I) complex featuring an anthraquinone-derived ligand, the AQ moiety was shown to undergo three successive one-electron reductions, demonstrating its capacity as a multi-electron reservoir. rsc.org This property is fundamental to the role of quinones as electron carriers in biological systems, such as in the electron transport chain of photosynthesis. rsc.org

The table below summarizes the experimentally measured redox potentials for the first and second one-electron reductions of various anthraquinone derivatives in N,N-dimethylformamide (DMF), illustrating the impact of substitution on their electrochemical properties.

Data sourced from references rsc.org and frontiersin.org. Note: Potentials for AQS and AQS-1-NH2 were measured in aqueous solution vs. Ag/AgCl and are presented here for comparative illustration of substituent effects.

Reaction Kinetics and Thermodynamics of Anthraquinone Transformations

The kinetics and thermodynamics of reactions involving anthraquinones are intrinsically linked to their redox properties. The half-cell reduction potentials (E°′) of the quinone/semiquinone/hydroquinone triads provide a direct measure of the thermodynamic driving force for electron transfer reactions. nih.gov

A key principle is that substituents on the quinone ring modify the electron density and, consequently, the reduction potentials. This, in turn, dictates the rate constants of subsequent reactions. nih.gov For example, there is a direct correlation between the one-electron reduction potential (E°′) for the Q/SQ•⁻ couple and the kinetics of the reaction between the semiquinone radical (SQ•⁻) and molecular oxygen to form superoxide (B77818) (O₂•⁻). nih.gov A more negative E°′ corresponds to a thermodynamically less favorable reduction of the quinone but a more favorable oxidation of the semiquinone. This results in a higher rate constant for the reaction with oxygen. nih.gov For anthraquinone itself, which has a highly negative reduction potential, the rate constant for the reaction of its semiquinone with O₂ is very high (k = 5 × 10⁸ M⁻¹ s⁻¹). nih.gov

The kinetics of heterogeneous reactions have also been studied. The reaction between gas-phase ozone and anthracene (B1667546) adsorbed at an air-water interface, which yields 9,10-anthraquinone as the primary product, follows a Langmuir–Hinshelwood mechanism. researchgate.net In this model, ozone first adsorbs to the interface and then reacts with the already adsorbed anthracene. The reaction probability is dependent on the nature of the interface. researchgate.net

The table below illustrates the relationship between the thermodynamics (reduction potential) and kinetics (rate constant) for the reaction of various semiquinone radicals with dioxygen.

Data compiled from reference nih.gov.

Photochemical Reaction Pathways of Substituted Anthraquinones

Upon absorption of light, anthraquinone derivatives are promoted to an electronically excited state, unlocking photochemical reaction pathways that are inaccessible in the ground state. youtube.com The molecule in the excited state has a different electron configuration and is governed by a new potential energy surface, allowing it to undergo distinct chemical transformations. youtube.com For 2-substituted anthraquinones, the triplet excited state is often the key reactive intermediate in processes like photopolymerization. capes.gov.br

A fascinating aspect of anthraquinone photochemistry is the ability to control reaction pathways using external stimuli. For example, the photochemical reaction of anthraquinone in a micellar solution can be significantly influenced by an external magnetic field. nih.govnih.gov The reaction proceeds via a radical pair intermediate, which can exist in either a singlet or triplet spin state. These two spin states lead to different products. nih.govnih.gov An applied magnetic field can promote the conversion between the singlet and triplet radical pairs, thereby altering the reaction rate and the final product distribution. nih.govnih.gov

Many anthraquinone derivatives are potent photosensitizers, meaning they can absorb light energy and transfer it to other molecules, initiating chemical reactions. researchgate.net This property is central to their use in photodynamic therapy (PDT) and photocatalysis. nih.govnih.govnih.gov Photosensitization by anthraquinones generally proceeds via one of two major mechanisms after the initial excitation to a singlet state (S₁) and subsequent rapid intersystem crossing (ISC) to a more stable triplet state (T₁).

Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet-state photosensitizer (AQ) and a substrate molecule. The AQ can act as an oxidant, abstracting an electron from a donor (like the guanine base in DNA) to form the anthraquinone radical anion (AQ•⁻) and a substrate radical cation. nih.gov This initiates radical chain reactions.

Type II Mechanism: Involves the transfer of energy from the excited triplet-state photosensitizer (AQ*) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer produces the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a powerful and indiscriminate oxidizing agent that can react with a wide variety of biological molecules and chemical substrates.

For example, a polymeric anthraquinone derivative has been shown to catalyze the aerobic photooxidation of thioethers to sulfoxides. nih.gov The proposed mechanism involves the excited polymer sensitizing ground-state oxygen to form singlet oxygen, which then oxidizes the thioether. nih.gov

The photoreactivity of an anthraquinone derivative is dictated by the complex dynamics of its excited states, including their lifetimes, decay pathways, and interactions with the environment. Following photoexcitation, the molecule undergoes a series of ultrafast processes.

Upon absorption of a photon, the molecule reaches an initial singlet excited state (S₁), which can then decay back to the ground state (S₀) via fluorescence or, more commonly for anthraquinones, undergo intersystem crossing (ISC) to populate a triplet excited state (T₁). rsc.org The T₁ state is typically longer-lived and is the primary precursor for most of the observed photochemistry. capes.gov.brrsc.org

Studies on various derivatives have revealed intricate details of these processes. For instance, picosecond laser photolysis of 1,8-dihaloanthraquinones revealed the existence of a second, higher-energy triplet state (T₂) in addition to the lowest triplet state (T₁). ias.ac.in Electron transfer from a donor molecule was found to proceed through different triplet states depending on the solvent polarity, highlighting the sensitivity of the reaction pathway to the environment. ias.ac.in

Ultrafast transient absorption spectroelectrochemistry has been used to study the relaxation dynamics of anthraquinone-2-sulfonate (AQS) and its reduced form, anthrahydroquinone-2-sulfonate (AH₂QS). rsc.org For AQS, excitation leads to the formation of triplet states, some of which interact with the solution to form a transient species within about 600 picoseconds. rsc.org In contrast, the excited AH₂QS undergoes a rapid proton transfer with the solution, returning to the ground state of its deprotonated form within approximately 150 picoseconds. rsc.org

Furthermore, computational studies have elucidated novel reaction pathways, such as a self-photoredox reaction for 2-(1-hydroxyethyl)-9,10-anthraquinone. nih.gov This process is proposed to occur from the triplet excited state via an intramolecular proton transfer (ESIPT) that is assisted by water molecules, which act as a proton relay and lower the reaction barrier. nih.gov

The table below provides a summary of key excited-state characteristics for several anthraquinone systems.

Enzymatic and Biomimetic Transformations of Anthraquinone Structures

The transformation of the stable anthraquinone core is a significant challenge in synthetic chemistry, often requiring harsh conditions. Nature, however, has evolved sophisticated enzymatic and biomimetic pathways to modify these structures, including ring opening and derivatization, which are crucial for the biosynthesis of a vast array of natural products. cas.cnnih.gov These biological strategies offer templates for developing novel and sustainable chemical processes.

The cleavage of the anthraquinone ring is a critical step in the biosynthesis of many structurally diverse compounds, such as seco-anthraquinones. cas.cn For a long time, this transformation was thought to proceed via a classic Baeyer-Villiger (BV) oxidation. researchgate.netnih.gov However, recent research has unveiled a more complex, bienzyme-catalytic mechanism. cas.cnresearchgate.net

Studies on the conversion of the anthraquinone intermediate, questin (B161788), to desmethylsulochrin in fungi like Aspergillus terreus have been pivotal in revising this understanding. cas.cnnih.gov This transformation is not a simple monooxygenase reaction but a two-step process catalyzed by two distinct enzymes:

Reduction: A reductase, GedF, utilizes NADPH to reduce the keto group at the C-10 position of the anthraquinone (questin) to a hydroquinone. researchgate.netacs.org

Dioxygenation: An atypical, cofactor-free dioxygenase, GedK, then cleaves the C10-C4a bond of the resulting questin hydroquinone. cas.cnresearchgate.netacs.org This dioxygenation is a key step, leading to the ring-opened product, desmethylsulochrin. nih.gov Isotope labeling experiments have confirmed that molecular oxygen is incorporated during this step. cas.cn

This bienzyme-catalyzed, dioxygenation-mediated ring-opening mechanism appears to be a universal strategy in fungal seco-anthraquinone biosynthesis. cas.cnresearchgate.net Further research has identified other enzymes capable of similar ring cleavage, such as BTG13, a non-heme iron-dependent dioxygenase that also catalyzes the C-C bond cleavage of the anthraquinone core through a multi-step process involving a unique coordination center. researchgate.net

Another example of enzymatic ring transformation is seen in the biosynthesis of anthraquinone-fused enediynes. Here, a two-enzyme system, comprising a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase (DynE13) and a cofactor-free oxygenase (DynA1), converts a δ-thiolactone anthracene into a hydroxyanthraquinone. nih.govacs.orgnih.gov This cascade involves oxidation, desulfurization (eliminating H₂S), and decarboxylation, demonstrating the intricate bond cleavage and formation capabilities of enzymes. nih.govacs.org

| Enzyme System | Organism/Pathway | Substrate | Mechanism | Product | Reference |

|---|---|---|---|---|---|

| GedF (Reductase) & GedK (Dioxygenase) | Aspergillus terreus | Questin | 1. NADPH-dependent reduction to hydroquinone. 2. Dioxygenase-mediated C10-C4a bond cleavage. | Desmethylsulochrin | cas.cn, researchgate.net, nih.gov |

| BTG13 (Dioxygenase) | Cercospora beticola | Anthraquinone Precursor | Non-heme iron-dependent C-C bond cleavage. | Beticolin | researchgate.net |

| DynE13 (Monooxygenase) & DynA1 (Oxygenase) | Enediyne Biosynthesis | δ-Thiolactone Anthracene | Oxidation, desulfurization, and decarboxylation cascade. | Hydroxyanthraquinone | nih.gov, acs.org, nih.gov |

Biocatalysis offers a powerful toolkit for the specific and efficient derivatization of the anthraquinone scaffold, producing novel compounds that are often difficult to access through traditional chemical synthesis. mdpi.com These enzymatic reactions typically occur under mild conditions and can introduce a variety of functional groups with high chemo-, regio-, and stereoselectivity.

A prominent biocatalytic strategy is glycosylation. The use of recombinant Escherichia coli expressing glycosyltransferases, such as YjiC from Bacillus licheniformis, enables the transfer of a sugar moiety (from UDP-glucose) to an anthraquinone acceptor. mdpi.com This method has been successfully used to produce novel O-glucoside derivatives of anthraflavic acid, alizarin (B75676), and 2-amino-3-hydroxyanthraquinone. mdpi.com

Enzymatic hydrolysis is another key biocatalytic approach. In the processing of madder roots, native enzymes are responsible for the hydrolysis of the glycoside ruberythric acid to produce the aglycone alizarin, a primary dye component. nih.gov This process can also involve subsequent enzymatic oxidation steps. nih.gov

The biosynthesis of complex anthraquinone-based natural products relies on a cascade of enzymatic reactions. These pathways typically start with the enzymatic elongation of simple precursors like acetyl and malonyl CoA to form a polyketide, which then cyclizes to create the core anthraquinone ring system. nih.gov Subsequent enzymatic tailoring steps, including oxidations and reductions, generate the vast diversity of natural anthraquinones. nih.gov

Synthetic biology and biocatalysis are also being harnessed to create non-natural anthraquinone derivatives. For instance, photocatalytic strategies inspired by natural product structures are being developed to achieve asymmetric total synthesis of complex, highly functionalized oxanthracene compounds from anthraquinone precursors. jnu.edu.cn

| Biocatalytic Method | Enzyme/System | Substrate(s) | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Glycosylation | Glycosyltransferase (YjiC) in E. coli | Alizarin, Anthraflavic acid | O-glucoside derivatives | Synthesis of novel, water-soluble derivatives. | mdpi.com |

| Hydrolysis | Native Hydrolases/Oxidases in Madder Root | Ruberythric acid | Aglycones (e.g., Alizarin) | Key step in natural dye production. | nih.gov |

| Polyketide Synthesis | Polyketide Synthases (PKS) | Acetyl CoA, Malonyl CoA | Anthraquinone core (e.g., Chrysophanol) | Fundamental biosynthetic pathway for anthraquinones. | nih.gov |

| Photocatalytic Rearrangement | Photocatalyst | Spiro-anthracene derivatives | Oxanthracene natural products | Biomimetic synthesis of complex structures. | jnu.edu.cn |

Thermal Degradation and Stability Mechanisms under Varied Conditions

The stability of the anthraquinone ring system is a key feature, but its derivatives can undergo degradation under specific conditions, such as high temperatures, extreme pH, or electrochemical stress. Understanding these degradation pathways is crucial for applications ranging from industrial dyes and photocatalysts to energy storage materials. osti.govsciopen.com

Research into anthraquinone derivatives for aqueous redox flow batteries has provided significant insights into their stability and degradation mechanisms. For a 2-substituted anthraquinone derivative (2-2-propionate ether anthraquinone, or 2-2PEAQ), two primary degradation pathways have been identified during electrochemical cycling:

Side-chain Loss: The substituent group attached to the anthraquinone core can be cleaved off. This is a significant pathway for capacity fade in battery applications. osti.govharvard.edu

Anthrone (B1665570) Formation: The anthraquinone can be reduced to an anthrone derivative. This process is sometimes reversible through electrochemical rejuvenation strategies, where a deep discharge can convert the anthrone back to the active anthraquinone. osti.govharvard.edu

The position of the substituent on the anthraquinone ring significantly impacts stability. Studies comparing alpha-substituted (position 1) and beta-substituted (position 2) isomers found that the beta-substituted compound (2-2PEAQ) exhibited a fade rate three times lower than its alpha-substituted counterpart, indicating greater stability. osti.gov

In photocatalytic applications, anthraquinones act as photosensitizers and electron transfer mediators. sciopen.comnih.gov However, their practical use can be limited by factors related to their stability, such as low electrical conductivity and the potential for secondary contamination due to solubility, which can be mitigated by immobilization on substrates like graphene. sciopen.comnih.gov The generation of reactive oxygen species (ROS) by anthraquinones under UV irradiation, a key aspect of their photocatalytic and biological activity, can also contribute to their degradation over time. mdpi.commdpi.com

The industrial anthraquinone process for producing hydrogen peroxide relies on the robust cycling between an anthraquinone (like a 2-alkylanthraquinone) and its corresponding anthrahydroquinone. wikipedia.org The economics of this large-scale process heavily depend on the stability and effective recycling of the quinone, highlighting its resilience under repeated hydrogenation and oxidation cycles. wikipedia.org

| Condition | Anthraquinone Derivative | Observed Degradation Pathway | Consequence | Reference |

|---|---|---|---|---|

| Electrochemical Cycling (Redox Flow Battery) | 2-2-propionate ether anthraquinone (2-2PEAQ) | - Loss of the ether side-chain

| Capacity fade | osti.gov, harvard.edu |

| Photocatalysis / UV Irradiation | General Anthraquinones | Photochemical degradation, potential for structural change. | Loss of photocatalytic activity | sciopen.com, nih.gov |

| Industrial Redox Cycling (H₂O₂ Production) | 2-Alkylanthraquinones | Generally stable, but minor side reactions can occur over many cycles. | Requires efficient recycling and purification loops. | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting spectrum provides a characteristic fingerprint, revealing the presence of specific functional groups. For 2-(1,2-Dimethylpropyl)anthraquinone, the IR spectrum is dominated by features of the anthraquinone (B42736) core and the aliphatic side chain.

The most prominent absorption bands are associated with the carbonyl (C=O) groups of the quinone system. Typically, anthraquinones exhibit strong C=O stretching vibrations in the region of 1670-1680 cm⁻¹. The exact position can be influenced by the electronic effects of substituents on the aromatic rings. The spectrum also shows characteristic absorptions for C=C stretching within the aromatic rings, usually found between 1570 and 1600 cm⁻¹. researchgate.net The presence of the 1,2-dimethylpropyl group introduces absorptions corresponding to aliphatic C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1380 cm⁻¹ (for CH₃).

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Aliphatic (1,2-Dimethylpropyl) |

| 1670-1680 | C=O Stretch | Quinone |

| 1570-1600 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | -CH₂- (Alkyl) |

| ~1380 | C-H Bend | -CH₃ (Alkyl) |

This table is based on characteristic frequencies for anthraquinone and alkyl-substituted aromatic compounds. researchgate.netnih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that cause a change in the polarizability of a molecule. For anthraquinone derivatives, Raman spectroscopy is particularly useful for studying the vibrations of the fused ring system and the quinone bonds. nsf.gov The technique can effectively identify the symmetric vibrations of the carbon skeleton which are often weak in IR spectra.

Key Raman-active modes for the anthraquinone core include the quinone C=O bond vibrations and the ring stretching modes. nsf.govresearchgate.net Studies on dihydroxyanthraquinones have identified prominent Raman peaks related to the fused ring vibrations in the 300-1000 cm⁻¹ fingerprint region and distinct C=O stretching modes in the 1600-1700 cm⁻¹ range. nsf.gov The introduction of the alkyl group is expected to add characteristic aliphatic C-H stretching and bending modes, though these are often weaker in Raman spectra compared to the aromatic signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. nih.gov

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic structure of a molecule by measuring transitions between electronic energy levels. libretexts.orgkhanacademy.org

UV-Vis spectroscopy of anthraquinone and its derivatives reveals characteristic absorption bands arising from π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are typically high in intensity, occur in the UV region (around 250-280 nm) and are associated with the conjugated aromatic system. A less intense, longer-wavelength band, often appearing above 320 nm, is attributed to the n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone skeleton. An alkyl group, such as the 1,2-dimethylpropyl group at the 2-position, acts as a weak auxochrome. It is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule due to its electron-donating inductive effect. Studies on other 2-substituted anthraquinones support this trend. nih.gov

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

| λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~255 | π → π* | Benzene (B151609) Ring |

| ~275 | π → π* | Benzene Ring |

This table is based on typical values for 2-alkylanthraquinones. nih.govresearchgate.net

The fluorescence properties of anthraquinone derivatives are highly dependent on their molecular structure and environment. liberty.edu The parent anthraquinone molecule is generally considered non-fluorescent or very weakly fluorescent in nonpolar solvents at room temperature. This is often attributed to efficient intersystem crossing from the first excited singlet state (S₁) to a triplet state (T₁), specifically from an S₁(n,π) to a T₁(π,π) state. rsc.org

However, the introduction of certain substituents can significantly alter the photophysical pathways and enhance fluorescence. rsc.org While a simple alkyl group like 1,2-dimethylpropyl is not expected to induce strong fluorescence, it can subtly influence the energy levels of the excited states. The fluorescence quantum yield and lifetime of anthraquinone systems can be sensitive to solvent polarity, with some derivatives showing increased fluorescence in less polar environments. rsc.orgnih.gov Detailed photophysical studies, including time-resolved fluorescence measurements, would be necessary to fully characterize the emissive properties of this compound and the dynamics of its excited states. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined. bohrium.comresearchgate.net

For this compound, the ¹H NMR spectrum will show distinct signals for the aromatic protons of the anthraquinone core and the aliphatic protons of the side chain. The seven aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm), with their specific chemical shifts and splitting patterns determined by their position relative to the carbonyl groups and the alkyl substituent. The protons of the 1,2-dimethylpropyl group will appear in the upfield region (typically 0.8-3.0 ppm).

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are the most deshielded, appearing around 180-185 ppm. The aromatic carbons will resonate in the 125-145 ppm range, while the aliphatic carbons of the side chain will be found in the upfield region (10-50 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.2 | d |

| H-3 | ~8.1 | s |

| H-4 | ~8.3 | d |

| H-5, H-8 | ~8.3 | m |

| H-6, H-7 | ~7.8 | m |

| CH (benzylic) | ~2.9 | m |

| CH (tertiary) | ~1.8 | m |

| CH₃ (secondary) | ~1.3 | d |

Predictions are based on data for anthraquinone chemicalbook.com, 2-methylanthraquinone (B1664562) chemicalbook.com, and general alkyl substituent effects. pdx.eduorgchemboulder.com Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-9, C-10 (C=O) | ~183 |

| C-2 | ~150 |

| C-4a, C-8a, C-9a, C-10a | ~133-135 |

| C-1, C-3, C-4, C-5, C-6, C-7, C-8 | ~126-134 |

| CH (benzylic) | ~45 |

| CH (tertiary) | ~35 |

| CH₃ (secondary) | ~20 |

Predictions are based on data for anthraquinone, 2-ethylanthraquinone (B47962) spectrabase.com, and general substituent chemical shift increments.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anthraquinone |

| Dihydroxyanthraquinone |

| 2-Methylanthraquinone |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of proton (¹H) and carbon (¹C) signals, especially for complex structures like this compound. ipb.ptharvard.edu

2D Correlational Spectroscopy (COSY): This homonuclear experiment would be used to establish proton-proton (¹H-¹H) coupling networks. It would definitively link adjacent protons within the 1,2-dimethylpropyl substituent and trace the connectivity of protons on the anthraquinone skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It allows for the precise assignment of each carbon atom in the molecule by linking it to its attached proton(s). springernature.com For this compound, this would be essential to assign the signals of the aliphatic side chain and the aromatic rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly powerful for identifying the point of attachment of the dimethylpropyl group to the anthraquinone core by showing correlations between the protons of the side chain and the quaternary carbons of the aromatic ring.

Solid-State NMR (ssNMR): Although less common for routine analysis, solid-state NMR could provide valuable information about the compound's conformation and packing in the crystalline state. It can reveal details about intermolecular interactions and polymorphism that are not observable in solution-state NMR.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Purpose |

| COSY | ¹H - ¹H | - Correlation between the methine proton at C1' and the methine proton at C2'.- Correlations among aromatic protons. | Confirms proton connectivity within the alkyl group and aromatic rings. |

| HSQC | ¹H - ¹C (1-bond) | - Correlation of each aliphatic and aromatic proton to its directly attached carbon. | Assigns carbon signals based on known proton assignments. wikipedia.orgspringernature.com |

| HMBC | ¹H - ¹C (2-3 bonds) | - Correlation from the C1' methine proton to the C2 carbon of the anthraquinone ring.- Correlations within the alkyl group. | Confirms the substitution position on the anthraquinone skeleton. |

Dynamic NMR Studies of Conformational Equilibria

The 2-(1,2-dimethylpropyl) substituent contains a chiral center and features rotation around its carbon-carbon single bonds. This can lead to the existence of multiple, rapidly interconverting conformations (rotamers) at room temperature. Dynamic NMR (DNMR) is a technique used to study these types of equilibria. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At low temperatures, the rotation around the bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing these individual signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of the spectra at different temperatures can provide quantitative data on the energy barriers to rotation and the relative populations of the different conformers. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₉H₁₈O₂), HRMS would be used to confirm this specific formula by distinguishing its exact mass from other possible combinations of atoms that might have the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₈O₂ |

| Calculated Exact Mass | 290.1307 g/mol |

| Expected Measurement | An experimental m/z value matching the calculated mass to within <5 ppm. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound at m/z 290.13) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. purdue.edu The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation would likely be dominated by the cleavage of the alkyl side chain. Key expected fragmentation pathways include:

Benzylic cleavage: Loss of a propyl radical (•C₃H₇) to yield a stable secondary carbocation.

Alpha-cleavage: Loss of an ethyl radical (•C₂H₅).

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of an alkene and the formation of a radical cation corresponding to 2-methylanthraquinone.

Analyzing these fragment ions allows for the confirmation of both the anthraquinone core and the structure of the 1,2-dimethylpropyl substituent. mdpi.com

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of anthraquinone derivatives. cabidigitallibrary.org For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.gov

Method development would involve optimizing several key parameters: nih.govnih.gov

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating nonpolar to moderately polar compounds like substituted anthraquinones. scispace.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid) is typically employed. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound. mdpi.com

Detection: The extensive conjugation of the anthraquinone system results in strong UV-Vis absorbance. A photodiode array (PDA) or UV detector set at a wavelength corresponding to an absorption maximum (e.g., ~254 nm or ~325 nm) would provide high sensitivity. scispace.com

The developed method would provide a retention time characteristic of the compound and allow for the quantification of its purity by measuring the area of its peak relative to the total area of all detected peaks. mdpi.com

Table 3: Illustrative RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for separation of moderately nonpolar aromatic compounds. nih.govnih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress ionization of any acidic functionalities and improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the compound. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. cabidigitallibrary.org |

| Detection | UV-Vis at 254 nm | Strong absorbance wavelength for the anthraquinone core. scispace.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. run.edu.ng For a compound like this compound, which is a relatively large and non-volatile molecule, direct analysis by GC is challenging. To overcome this limitation, a chemical derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative. This process involves reacting the parent molecule with a reagent to alter its functional groups, thereby reducing its boiling point and improving its chromatographic behavior.

The primary target for derivatization in the this compound molecule would be the keto groups of the anthraquinone core. Common derivatization strategies for carbonyl compounds include oximation, hydrazone formation, or reduction to the corresponding alcohols followed by silylation. The resulting derivatives exhibit increased volatility, making them amenable to GC analysis.

The choice of derivatization reagent and reaction conditions is crucial and depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of interfering substances. Following derivatization, the sample is introduced into the GC system, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. run.edu.ng The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for qualitative identification.

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement in GC technology, offering enhanced separation power for complex samples. nih.gov In GC×GC, two columns with different stationary phases are coupled, providing a more detailed separation of the components. nih.gov This technique would be particularly useful for resolving the derivatized this compound from a complex matrix containing other structurally similar alkylanthraquinones or reaction byproducts.

A hypothetical data table illustrating typical parameters for a GC analysis of a derivatized anthraquinone is presented below.

Table 1: Illustrative GC Parameters for the Analysis of a Derivatized Anthraquinone

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp: 150 °C, hold for 1 min; Ramp: 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C (FID) or MS transfer line at 300 °C |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Computational and Theoretical Studies of Anthraquinone Structures and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into anthraquinone (B42736) systems, offering a detailed picture of their electronic and structural properties.

Density Functional Theory (DFT) has become the workhorse for computational studies of anthraquinone derivatives due to its favorable balance of accuracy and computational cost. mdpi.comuclouvain.be DFT calculations are routinely employed to predict the ground-state geometries, electronic properties, and reactivity of these molecules.

The optimization of the molecular geometry is a critical first step in any computational study. For the parent 9,10-anthraquinone, DFT calculations accurately reproduce the planar C2v symmetry. The introduction of a substituent, such as the 1,2-dimethylpropyl group at the 2-position, induces a slight distortion in the planarity of the anthraquinone skeleton due to steric effects. researchgate.net The bulky alkyl group influences the bond lengths and angles in its vicinity.

DFT calculations provide access to key electronic properties that govern the reactivity of anthraquinones. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and the molecule's ability to accept electrons. rsc.org For anthraquinones, the LUMO is typically localized on the central quinone ring, which is consistent with their known redox activity. nih.gov

The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller gap generally implies higher reactivity. The substitution of an electron-donating alkyl group like 1,2-dimethylpropyl at the 2-position is expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule compared to the unsubstituted anthraquinone.

The distribution of electron density within the molecule can also be analyzed using DFT. scientists.uz This is often visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of a molecule. For anthraquinones, the MEP is most negative around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack and coordination to metal ions. bsu.by

Table 1: Calculated Electronic Properties of Unsubstituted and Substituted Anthraquinones using DFT (Note: The following data is illustrative and based on general findings for alkyl-substituted anthraquinones, as specific data for 2-(1,2-Dimethylpropyl)anthraquinone is not available in the reviewed literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9,10-Anthraquinone | -7.5 | -2.8 | 4.7 |

| 2-Methylanthraquinone (B1664562) | -7.3 | -2.7 | 4.6 |

| This compound (Estimated) | -7.2 | -2.7 | 4.5 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. mdpi.com It is widely employed to predict the absorption spectra (UV-Vis) of anthraquinone derivatives, providing insights into their color and photophysical properties. nih.govnih.govresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the experimental spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. youtube.com The nature of the electronic transitions can also be elucidated by analyzing the molecular orbitals involved. For many anthraquinone dyes, the visible absorption bands arise from π → π* transitions, often with significant intramolecular charge transfer (ICT) character. nih.gov

The choice of the functional and basis set is crucial for obtaining accurate TD-DFT results. nih.govresearchgate.net Benchmarking studies have been performed on various anthraquinone derivatives to identify the most suitable computational protocols. nih.gov Hybrid functionals, such as B3LYP and PBE0, and range-separated functionals like ωB97XD have been shown to provide reliable predictions for the excitation energies of anthraquinones. nih.govresearchgate.net

For this compound, the alkyl substituent is expected to have a relatively small effect on the position of the main absorption bands compared to strongly electron-donating or withdrawing groups. A slight bathochromic (red) shift might be observed due to the weak electron-donating nature of the alkyl group.

Table 2: Predicted Absorption Maxima (λmax) for Anthraquinone Derivatives using TD-DFT (Note: This data is illustrative and based on general trends observed for alkyl-substituted anthraquinones.)

| Compound | Calculated λmax (nm) | Main Transition Character |

|---|---|---|

| 9,10-Anthraquinone | ~325 | n → π |

| 2-Methylanthraquinone | ~330 | n → π / π → π |

| This compound (Estimated) | ~332 | n → π / π → π* |

While DFT is the most common approach, other quantum chemical methods have also been applied to study anthraquinones.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide very accurate results for smaller systems. uclouvain.be However, their high computational cost limits their application to larger molecules like this compound. They are often used to benchmark the performance of DFT functionals for a smaller set of molecules. uclouvain.be

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and ZINDO, are computationally less demanding than DFT and can be used for very large systems or for high-throughput screening. researchgate.netbsu.byresearchgate.net However, they are generally less accurate than DFT and their reliability can be system-dependent. researchgate.net Semi-empirical calculations have been used to investigate the reactive sites of anthraquinone derivatives and to predict their electronic spectra, although the accuracy may be limited. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov For flexible molecules, MD simulations can be used to explore the conformational landscape and identify the most stable conformers. In the case of this compound, the alkyl side chain has several rotatable bonds, leading to a number of possible conformations. MD simulations can provide insights into the preferred orientation of this side chain relative to the anthraquinone core.

MD simulations are also invaluable for studying intermolecular interactions, such as the interaction of anthraquinone derivatives with solvents or biological macromolecules like DNA. nih.govnih.gov By simulating the molecule in a box of solvent molecules, one can study solvation effects and how they influence the molecule's properties. While direct simulations of this compound are not present in the provided literature, studies on other substituted anthraquinones show that the nature and conformation of the side chain play a crucial role in their interactions and binding to other molecules. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

A major goal of computational chemistry is to establish clear relationships between the molecular structure and the observed properties and reactivity. For anthraquinones, these studies are crucial for designing new molecules with tailored characteristics for various applications. researchgate.netrsc.orgresearchgate.netnih.gov

The electronic and redox properties of anthraquinones are highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.netacs.orgnih.govnih.gov Computational studies have been instrumental in systematically investigating these substituent effects.

Electron-donating groups (EDGs), such as alkyl, hydroxyl (-OH), and amino (-NH2) groups, tend to increase the electron density on the anthraquinone core. This raises the energy of the HOMO and generally leads to a decrease in the reduction potential, making the molecule easier to reduce. acs.orgnih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density, lower the energy of the LUMO, and increase the reduction potential, making the molecule more difficult to reduce. nih.gov

The 1,2-dimethylpropyl group is a weak electron-donating group due to hyperconjugation and inductive effects. Therefore, its presence at the 2-position of the anthraquinone ring is expected to slightly lower the reduction potential compared to the unsubstituted parent compound. DFT calculations have been successfully used to predict the redox potentials of a wide range of anthraquinone derivatives, and a linear relationship between the calculated LUMO energy and the experimental reduction potential has been established. acs.org This allows for the computational screening of new candidate molecules for applications such as redox flow batteries. acs.orgnih.gov

Table 3: Effect of Substituents on the Calculated Reduction Potential of Anthraquinones (Note: The values are illustrative and represent general trends. Specific experimental or calculated values for this compound are not available.)

| Substituent at 2-position | Substituent Type | Effect on Reduction Potential (relative to unsubstituted) |

|---|---|---|

| -H | - | Reference |

| -CH3 (Methyl) | Weak Electron-Donating | Slightly Decreased |

| -CH(CH3)CH(CH3)2 (1,2-Dimethylpropyl) | Weak Electron-Donating | Slightly Decreased (Estimated) |

| -OH (Hydroxyl) | Strong Electron-Donating | Significantly Decreased |

| -NO2 (Nitro) | Strong Electron-Withdrawing | Significantly Increased |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a series of compounds with their activities or properties. In the context of non-biological applications of anthraquinone derivatives, these studies are instrumental in predicting physical and chemical characteristics, which in turn can be used to design molecules with desired properties for materials science and industrial applications.

For anthraquinone derivatives, QSAR/QSPR models can be developed to predict a range of properties. While specific studies on this compound are not prevalent in public literature, the principles can be extrapolated from research on other anthraquinone derivatives. These models typically involve the calculation of a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These include properties like dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These can include logP (a measure of lipophilicity), molar refractivity, and polarizability.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to predict a specific property. For anthraquinone derivatives, non-biological properties of interest for QSAR/QSPR studies include redox potentials, absorption spectra, and solubility in various solvents. rsc.org

A combined experimental and computational study on anthraquinone dyes demonstrated a correlation between color and redox properties. whiterose.ac.uk Such studies provide the foundational data for building robust QSAR/QSPR models. For instance, the oxidation and reduction potentials of a series of anthraquinone derivatives can be correlated with their calculated electronic properties, such as the energy of the LUMO (for reduction) and HOMO (for oxidation).

Table 1: Examples of Descriptors Used in QSAR/QSPR Studies of Anthraquinone Derivatives

| Descriptor Type | Examples | Predicted Property |

| Electronic | HOMO/LUMO energies, Mulliken charges | Redox potentials, UV-vis absorption maxima |

| Topological | Connectivity indices, Wiener index | Solubility, Boiling point |

| Geometrical | Molecular surface area, Molecular volume | Crystal packing, Liquid crystal behavior |

| Physicochemical | LogP, Polarizability | Solvent interactions, Dye affinity |

These models can significantly accelerate the discovery of new anthraquinone-based materials with tailored properties, reducing the need for extensive experimental synthesis and testing.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For anthraquinone derivatives like this compound, reaction pathway modeling and transition state analysis can offer deep insights into their synthesis and reactivity. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.

The synthesis of substituted anthraquinones often involves reactions like Diels-Alder cycloadditions and Friedel-Crafts acylations. nih.govfrontiersin.org Computational modeling can be used to investigate the stereoselectivity and regioselectivity of these reactions, which is particularly relevant for a chiral molecule like this compound. By calculating the energies of different possible reaction pathways and their corresponding transition states, the most favorable route can be predicted.

For example, in the Diels-Alder reaction to form the anthraquinone core, calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism and can predict the endo/exo selectivity. nih.gov Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state are crucial for determining the activation energy and, consequently, the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency).

Simulation of Catalytic Cycles

The industrial production of certain chemicals, such as hydrogen peroxide, famously utilizes an anthraquinone-based catalytic cycle (the Riedl-Pfleiderer process). wikipedia.org While this compound itself is not the standard quinone used, the principles of simulating such catalytic cycles are directly applicable.

A typical catalytic cycle involving an anthraquinone derivative consists of two main steps:

Hydrogenation: The anthraquinone is catalytically hydrogenated to the corresponding anthrahydroquinone.

Oxidation: The anthrahydroquinone is oxidized (typically by air) to regenerate the original anthraquinone and produce hydrogen peroxide. wikipedia.org

Computational simulations can model each step of this cycle. For the hydrogenation step, modeling can help in understanding the interaction of the anthraquinone with the catalyst surface (e.g., palladium) and the mechanism of hydrogen addition. For the oxidation step, the reaction pathway of the anthrahydroquinone with molecular oxygen can be investigated to understand how hydrogen peroxide is formed.

These simulations can provide valuable information for optimizing the catalytic process, such as identifying the most efficient anthraquinone derivative, predicting the effect of different solvents, and understanding catalyst deactivation mechanisms. researchgate.net The kinetics of these catalytic cycles can be modeled to predict turnover rates and yields. nih.gov

Table 2: Key Steps in a Simulated Anthraquinone Catalytic Cycle

| Step | Reactants | Products | Computational Focus |

| Hydrogenation | Anthraquinone, H₂, Catalyst | Anthrahydroquinone | Adsorption on catalyst surface, H-H bond cleavage, H transfer to quinone |

| Oxidation | Anthrahydroquinone, O₂ | Anthraquinone, H₂O₂ | Reaction with O₂, Formation of peroxide, Regeneration of quinone |

Computational Prediction of Reaction Intermediates

In complex reaction mechanisms, the direct experimental observation of short-lived reaction intermediates can be challenging. Computational chemistry offers a powerful alternative for identifying and characterizing these transient species. For reactions involving this compound, computational methods can predict the structures, stabilities, and spectroscopic properties of potential intermediates.

For instance, in the synthesis of anthraquinones via Diels-Alder reactions, a primary adduct is formed which is then oxidized. scirp.org The structure and energetics of this adduct can be calculated. Similarly, in photochemical reactions, excited states and radical ion pairs can act as key intermediates. researchgate.net Computational methods like Time-Dependent DFT (TD-DFT) can be used to study the properties of excited states, while open-shell calculations can be employed for radical species.

The calculated properties of these intermediates, such as their geometries, vibrational frequencies, and electronic spectra, can then be used to guide experimental attempts at their detection. For example, a predicted absorption maximum from a TD-DFT calculation could inform the wavelength to be monitored in a transient absorption spectroscopy experiment. The study of reaction intermediates is crucial for a complete understanding of a reaction mechanism and for controlling the reaction to favor the desired products.

Applications in Chemical Science and Technology

Catalysis and Industrial Processes

The reversible redox chemistry of the quinone moiety is central to the catalytic applications of anthraquinone (B42736) derivatives. This allows them to act as carriers in oxidation and reduction reactions, forming the basis of significant industrial processes.

Anthraquinone derivatives are effective redox catalysts due to their ability to undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). The reaction can be summarized as:

AQ + 2e⁻ + 2H⁺ ⇌ AQH₂

This equilibrium between the oxidized state (anthraquinone, AQ) and the reduced state (anthrahydroquinone, AQH₂) allows the compound to mediate electron transfer between a reducing agent and an oxidizing agent. The alkyl substituent, such as the 2-(1,2-dimethylpropyl) group, does not directly participate in the redox reaction but plays a crucial role in tuning the catalyst's physical properties, particularly its solubility in the nonpolar organic solvents often used in industrial synthesis. This ensures the catalyst remains in the correct phase to interact with reactants. The most prominent example of this catalytic cycle is in the production of hydrogen peroxide.

The largest single application of 2-alkylanthraquinones is in the industrial synthesis of hydrogen peroxide (H₂O₂) via the Riedl–Pfleiderer process, also known as the anthraquinone process wikipedia.org. This cyclic process accounts for the vast majority of global hydrogen peroxide production nih.gov. 2-(1,2-Dimethylpropyl)anthraquinone, as part of the 2-amylanthraquinone (B82082) family, is one of the alkylated anthraquinones used as a catalyst carrier in this process nih.gov.

The process involves two main stages:

Hydrogenation: The 2-alkylanthraquinone, dissolved in a mixed organic solvent system, is hydrogenated to its corresponding 2-alkylanthrahydroquinone. This step is typically carried out using a palladium catalyst wikipedia.orgnih.govresearchgate.netindianchemicalsociety.com.

Oxidation: The resulting 2-alkylanthrahydroquinone solution is then oxidized by bubbling air through it. This reaction regenerates the original 2-alkylanthraquinone and produces hydrogen peroxide researchgate.netresearchgate.net.

| Stage | Reaction | Key Reagents/Catalysts | Products |

| Hydrogenation | 2-Alkylanthraquinone + H₂ | Palladium (Pd) Catalyst | 2-Alkylanthrahydroquinone |

| Oxidation | 2-Alkylanthrahydroquinone + O₂ (from air) | None | 2-Alkylanthraquinone + H₂O₂ |

| Extraction | H₂O₂ (in organic solvent) + H₂O | Water | Aqueous H₂O₂ solution |

| Recycle | Regenerated 2-Alkylanthraquinone | - | Returned to Hydrogenation |

The inherent redox activity of the anthraquinone core makes its derivatives highly promising materials for electrochemical applications, particularly in large-scale energy storage systems like redox flow batteries (RFBs) nih.govresearchgate.net. RFBs store energy in liquid electrolytes, and anthraquinones can serve as the redox-active species in these electrolytes.

The two-electron redox reaction of anthraquinones provides a high charge storage capability nih.govnbinno.comrsc.org. The electrochemical potential of the anthraquinone molecule can be precisely tuned by adding electron-donating or electron-withdrawing substituents to the aromatic core nih.govresearchgate.netacs.org. While electron-donating groups like hydroxyls are often added to increase solubility in aqueous RFBs pv-magazine.com, alkyl groups such as 2-(1,2-dimethylpropyl) are valuable for improving solubility in the non-aqueous (organic) electrolytes used in certain high-performance RFBs rsc.org. The alkyl group helps prevent the precipitation of the active material, thereby enhancing the battery's stability and lifespan.

Furthermore, anthraquinone derivatives have been explored as metal-free electrocatalysts for the synthesis of hydrogen peroxide, offering a potential alternative to the industrial anthraquinone process researchgate.net.

| Application Area | Anthraquinone Derivative Role | Key Property Tuned by Substituents | Relevant Substituents |

| Aqueous RFB | Anolyte (Negative Electrolyte) | Solubility in water, Redox Potential | Sulfonic Acid (-SO₃H), Hydroxyl (-OH) nbinno.compv-magazine.com |

| Non-Aqueous RFB | Anolyte or Catholyte | Solubility in organic solvents rsc.org | Alkyl groups, Acetamide groups rsc.org |

| H₂O₂ Electrosynthesis | Electrocatalyst on Electrode | Electron donation, Reaction kinetics | Amino groups (-NH₂) researchgate.net |

Materials Science and Engineering

The rigid, planar, and electronically active structure of anthraquinone serves as an excellent building block for a variety of functional materials, from traditional pigments to advanced organic semiconductors.

Anthraquinone itself is a colorless or pale-yellow solid and does not function as a dye wikipedia.org. The development of color in anthraquinone derivatives is a classic example of structure-color relationships in organic chemistry. To create a dye, electron-donating functional groups, known as auxochromes, must be attached to the anthraquinone core.

Typical auxochromes include hydroxyl (-OH) and amino (-NH₂) groups. When these groups are substituted at specific positions (notably the 1, 4, 5, or 8 positions), they engage in intramolecular charge transfer with the carbonyl groups of the quinone, which act as electron acceptors. This interaction lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the molecule's light absorption from the ultraviolet region into the visible spectrum, thereby producing vibrant colors from red to blue wikipedia.org.

The 2-(1,2-dimethylpropyl) group is an alkyl group, which is electronically neutral and does not act as an auxochrome. Therefore, this compound is not itself a dye. However, in a dye molecule that contains the necessary auxochromes, an alkyl substituent can be used to modify physical properties. Long or bulky alkyl chains increase the dye's hydrophobicity and its solubility in nonpolar environments, making them useful for dyeing synthetic fibers like polypropylene, which are difficult to color with conventional water-soluble dyes semanticscholar.orgresearchgate.net.

| Substituent on Anthraquinone Core | Position(s) | Effect on Absorption | Resulting Color |

| None | - | Absorbs in UV region | Colorless/Pale Yellow wikipedia.org |

| -OH (e.g., Alizarin) | 1, 2 | Bathochromic Shift (to longer λ) | Red |

| -NH₂ | 1 | Bathochromic Shift | Red-Orange |

| -NH₂ and -Br | 1, 4 | Strong Bathochromic Shift | Violet |

| -NHR (R=aryl) and -SO₃H | 1, 4 | Strong Bathochromic Shift | Blue |

| -CH(CH₃)CH₂CH(CH₃)₂ (Alkyl) | 2 | Negligible | Colorless/Pale Yellow |

The anthraquinone core is a valuable building block for n-type (electron-transporting) organic semiconductors due to its electron-deficient nature and rigid, planar geometry that can facilitate intermolecular charge transport nih.govaip.org. Derivatives of anthraquinone are being actively researched for use in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) aip.org.

For these applications, the pristine anthraquinone structure is typically modified to optimize its electronic properties. This involves attaching other functional groups to tune the HOMO and LUMO energy levels, improve charge carrier mobility, and, in the case of OLEDs, to impart light-emitting properties aip.orgnih.govnih.gov.

| Device Type | Role of Anthraquinone Core | Desired Property | Role of Alkyl Substituent |

| OFET | n-type semiconductor channel | High electron mobility | Improves solution processability, influences molecular packing aip.org |

| OLED | Electron transport layer, Host material, or Emitter core | Tunable energy levels, High quantum efficiency | Enhances solubility for film formation nih.gov |

| OPV (Solar Cell) | n-type acceptor material | Appropriate LUMO level, Good electron transport | Improves solubility and blend morphology with donor material aip.org |

Use in Liquid Crystal Displays as Guest Molecules

Anthraquinone-based compounds are pivotal as dichroic dyes in guest-host liquid crystal displays (GH-LCDs). In these systems, the dye (guest) is dissolved in a liquid crystal (host). The orientation of the liquid crystal molecules, and consequently the guest dye molecules, can be controlled by an electric field. This change in orientation alters the absorption of polarized light, a phenomenon known as the "guest-host effect," which enables the creation of electrically controllable color displays without the need for color filters. nih.govgoogle.com

For a dye to be effective in a GH-LCD, it must possess several key properties:

High Dichroic Ratio: This indicates a significant difference in absorption between light polarized parallel and perpendicular to the molecular axis of the dye.

High Order Parameter: The dye molecules must align effectively with the host liquid crystal molecules. google.com

Sufficient Solubility: The dye must be readily soluble in the liquid crystal host. google.com

Photostability and Thermal Stability: The dye must be resistant to degradation from light and heat over the device's lifetime. google.commdpi.com

Anthraquinone dyes are particularly valued for their excellent photostability and wide range of selectable colors. mdpi.com The molecular structure of the anthraquinone dye is critical to its performance. The position and chemical nature of substituent groups on the anthraquinone core can be modified to tune its properties. For instance, introducing alkyl or phenylthio groups can enhance solubility in the liquid crystal medium. mdpi.comresearchgate.net Studies have shown that elongated, rod-like structures, such as those achieved with 2,6-disubstituted anthraquinones, tend to exhibit higher alignment and better dichroic ratios compared to other substitution patterns. acs.org While specific data for this compound is not detailed in the available literature, its alkyl substituent is characteristic of modifications made to improve solubility and influence alignment within the liquid crystal host.

| Anthraquinone Dye Structure | Substituent Groups | Solubility (wt %) in Fluorinated Liquid Crystals | Dichroic Ratio | Reference |

|---|---|---|---|---|

| Yellow Dye 6 | 1-(p-methylphenylthio), 5-(phenylthio) | 2.1 | 10.3 | mdpi.com |

| Yellow Dye 8 | 1-(o-methylphenylthio), 5-(p-tert-butylphenylthio) | >10.0 | 9.7 | mdpi.com |

| Magenta Dye 18 | 1,5-bis(p-n-butylanilino) | 1.1 | 8.1 | mdpi.com |

| Magenta Dye 22 | 1,4,5,8-tetrakis(p-n-butylphenylthio) | >10.0 | - | mdpi.com |

Development of Anthraquinone-Based Porous Organic Polymers (POPs)

Anthraquinone derivatives serve as versatile building blocks for the synthesis of Porous Organic Polymers (POPs), also known as Conjugated Microporous Polymers (CMPs). researchgate.netarabjchem.org These materials are characterized by their rigid, porous structures and high specific surface areas. Incorporating the redox-active anthraquinone unit into a stable polymer framework overcomes the issue of solubility that plagues small-molecule anthraquinones in applications like batteries. arabjchem.org This approach enhances the accessibility of the active sites and significantly improves the cycling stability of electrochemical devices. arabjchem.org

The synthesis of these polymers can be achieved through various coupling reactions, creating a stable, cross-linked network. researchgate.netdb-thueringen.de The properties of the resulting POPs, such as their redox potential, charge storage capacity, and structural stability, can be precisely tuned by altering the anthraquinone monomer or the linking chemistry used in polymerization. nih.gov These materials are being actively researched as high-performance electrodes for energy storage applications, including lithium-ion and zinc-ion batteries. researchgate.netnih.govnih.gov

| Polymer Name | Monomers/Linkage | Application | Key Finding | Reference |

|---|---|---|---|---|

| TNAQ | Cross-linked anthraquinone-phenylamine | Li-organic battery cathode | High discharge capacity of 231 mAh g⁻¹ and high output voltage. | researchgate.net |

| PTA-O26 | Isomeric porous polymer with triazine linkage | Aqueous Zn-ion battery cathode | Demonstrated outstanding structural symmetry and reversible redox reaction, leading to high capacity retention (92.2% after 250 cycles). | nih.gov |

| PDABr | Polymer of anthraquinone and triphenylamine (B166846) derivatives | Aqueous Zn-ion battery cathode | Showed a high specific capacity (210.57 mA h g⁻¹) and excellent cycling stability (93% capacity retention after 6000 cycles). | nih.gov |

Sensor Technologies and Chemosensors

The anthraquinone scaffold is a valuable component in the design of chemosensors for the detection of various ions. scispace.com These sensors typically consist of the anthraquinone unit, which acts as a signaling component, covalently linked to a receptor designed to bind a specific analyte. The binding event triggers a detectable change in the optical properties of the anthraquinone moiety, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). dntb.gov.uapcbiochemres.com

Researchers have developed a wide range of anthraquinone-based chemosensors:

Anion Sensors: Imidazoanthraquinone derivatives have been shown to selectively detect anions like fluoride (F⁻), cyanide (CN⁻), and hydroxide (OH⁻) through a distinct colorimetric and optical response. pcbiochemres.com

Metal Ion Sensors: Anthraquinone-based crown ethers have proven effective as fluorescent chemosensors for detecting heavy metal cations. usd.edu Other designs have demonstrated high selectivity for ions such as Mg(II). scispace.com

Environmental Sensors: Thin films of 2-aminoanthraquinone (B85984) have been fabricated into sensors that exhibit a linear change in capacitance and resistance in response to changes in humidity and temperature. mdpi.com

The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of the analyte. pcbiochemres.com

Advanced Analytical Chemistry Techniques

The distinct chemical properties of anthraquinones make them suitable for advanced analytical techniques, both as derivatizing agents and as analytes in complex mixtures.

Derivatization Reagents for Enhanced Detection

Anthraquinone derivatives such as anthraquinone-2-sulfonyl chloride and anthraquinone-2-carbonyl chloride are powerful derivatization reagents used in analytical chemistry, particularly for HPLC. nih.govmdpi.com These reagents are employed to tag analytes that lack a strong chromophore or other properties necessary for sensitive detection.

The process involves a chemical reaction where the reagent attaches the anthraquinone moiety to the analyte molecule, such as a primary or secondary amine or an alcohol. nih.govnih.gov This derivatization imparts several advantageous characteristics to the analyte:

Enhanced UV-Vis Detection: The anthraquinone group is a strong chromophore, making the resulting derivative easily detectable by UV-Vis spectroscopy. nih.gov

Improved Mass Spectrometry Signal: The tag can impart significant electron affinity, enabling ultra-sensitive detection using negative ion chemical ionization mass spectrometry (NCI-MS). nih.gov

Fluorescence and Chemiluminescence: The anthraquinone tag can also be used to generate a signal in fluorescence or chemiluminescence-based detection systems, further lowering detection limits. mdpi.com

This technique allows for the quantitative analysis of target compounds at extremely low concentrations, with detection limits reported in the nanomolar (nmol) and even picomolar (pmol) ranges. nih.gov

Chromatographic Applications in Complex Mixture Analysis

Chromatography is the cornerstone technique for the separation, identification, and quantification of anthraquinone derivatives within complex matrices, such as natural product extracts. rsc.orgcabidigitallibrary.org High-Performance Liquid Chromatography (HPLC), frequently coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the most widely used method. rsc.orgcabidigitallibrary.org

Different chromatographic strategies are employed depending on the specific analytical challenge:

Reversed-Phase HPLC: This is the most common approach, typically using a C18 stationary phase, for separating a wide range of anthraquinone aglycones and their glycosides. cabidigitallibrary.orgtandfonline.com

Targeted Quantitative Analysis: HPLC coupled with tandem mass spectrometry (LC-MS/MS) allows for the highly sensitive and selective quantification of multiple anthraquinone markers simultaneously. This method is powerful for quality control and for discriminating between, for example, crude and processed herbal samples. rsc.org

Advanced Separation Techniques: Other methods, including ultrahigh-performance supercritical fluid chromatography (UHPSFC) and centrifugal partition chromatography (CPC), have been developed to provide faster and more efficient separations of anthraquinone derivatives. chromatographyonline.comnih.gov

These chromatographic applications are essential for creating "fingerprint" profiles of complex samples, which can be used for identification and quality assessment. tandfonline.com

Environmental Chemistry and Atmospheric Processes

Anthraquinone is recognized as a ubiquitous environmental contaminant found in the atmosphere, water, soil, and various organisms. nih.govnih.gov Its presence in the environment stems from both natural and anthropogenic sources.

Key environmental aspects include: